

Technical Guide: Certificate of Analysis for (Rac)-Bepotastine-d6

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Compound of Interest

Compound Name: (Rac)-Bepotastine-d6

Cat. No.: B15144215

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the typical data and methodologies presented in a Certificate of Analysis (CoA) for **(Rac)-Bepotastine-d6**. This deuterated analog of Bepotastine serves as a critical internal standard for pharmacokinetic and bioanalytical studies. Understanding the quality and characterization of this compound is paramount for ensuring accurate and reproducible research outcomes.

Compound Information

(Rac)-Bepotastine-d6 is a stable isotope-labeled version of Bepotastine, a second-generation antihistamine. The six deuterium atoms are typically incorporated into the butanoic acid chain, providing a distinct mass difference for mass spectrometry-based quantification while maintaining similar physicochemical properties to the parent compound.^[1]

Parameter	Specification
Compound Name	(Rac)-4-(4-((4-chlorophenyl)(pyridin-2-yl)methoxy)piperidin-1-yl)butanoic-2,2,3,3,4,4-d6 acid
Synonyms	(Rac)-Bepotastine-d6
Molecular Formula	C ₂₁ H ₁₉ D ₆ ClN ₂ O ₃
Molecular Weight	394.93 g/mol
CAS Number	Not widely available
Appearance	White to off-white solid
Solubility	Soluble in Methanol, DMSO

Analytical Data

The following tables summarize the quantitative data typically found on a CoA for **(Rac)-Bepotastine-d6**, ensuring its identity, purity, and stability.

Identification

Test	Method	Specification	Result
¹ H NMR	Nuclear Magnetic Resonance	Conforms to structure	Conforms
² H NMR	Nuclear Magnetic Resonance	Conforms to structure	Conforms
Mass Spectrum	LC-MS/MS (ESI+)	Conforms to structure	Conforms
FTIR	Fourier-Transform Infrared Spectroscopy	Conforms to reference spectrum	Conforms

Purity and Isotopic Enrichment

Test	Method	Specification	Result
Purity (HPLC)	HPLC-UV (230 nm)	≥ 98.0%	99.5%
Chemical Purity (LC-MS)	LC-MS/MS	≥ 98.0%	99.7%
Isotopic Purity (Deuterium Incorporation)	Mass Spectrometry	≥ 99 atom % D	99.6 atom % D
Isotopic Distribution	Mass Spectrometry	d ₀ : < 0.5%	Conforms

Residual Solvents and Impurities

Test	Method	Specification	Result
Residual Solvents	GC-HS	≤ 0.5%	< 0.1%
Water Content	Karl Fischer Titration	≤ 1.0%	0.2%
Heavy Metals	ICP-MS	≤ 20 ppm	< 10 ppm

Experimental Protocols

Detailed methodologies for the key experiments cited in the CoA are provided below.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is used to confirm the identity and determine the chemical and isotopic purity of **(Rac)-Bepotastine-d6**.

Instrumentation:

- Chromatography: UPLC System
- Mass Spectrometer: Triple Quadrupole Mass Spectrometer
- Ion Source: Electrospray Ionization (ESI), Positive Mode

Chromatographic Conditions:

- Column: C18 column (e.g., 2.1 x 50 mm, 1.7 μ m)
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Gradient: 10% B to 90% B over 5 minutes
- Flow Rate: 0.4 mL/min
- Column Temperature: 40 °C
- Injection Volume: 5 μ L

Mass Spectrometry Conditions:

- Scan Type: Multiple Reaction Monitoring (MRM)
- Precursor Ion ($[M+H]^+$) for **(Rac)-Bepotastine-d6**: m/z 395.2
- Product Ion for **(Rac)-Bepotastine-d6**: m/z 167.1
- Precursor Ion ($[M+H]^+$) for Bepotastine (d₀): m/z 389.2[2][3][4]
- Product Ion for Bepotastine (d₀): m/z 167.1[2][3][4]
- Dwell Time: 100 ms
- Collision Gas: Argon

The experimental workflow for LC-MS/MS analysis is depicted below.



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LC-MS/MS Experimental Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^2H NMR are performed to confirm the molecular structure and the position of deuterium labeling.

Instrumentation:

- 400 MHz (or higher) NMR Spectrometer

^1H NMR Protocol:

- Sample Preparation: Dissolve ~5 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., Methanol- d_4).
- Parameters:
 - Pulse Program: Standard proton pulse sequence
 - Number of Scans: 16
 - Relaxation Delay: 1.0 s
 - Temperature: 25 °C
- Analysis: The spectrum is analyzed for characteristic chemical shifts and coupling constants of the non-deuterated protons. The absence of signals in the deuterated positions confirms successful labeling.

^2H NMR Protocol:

- Sample Preparation: Dissolve ~10 mg of the sample in 0.7 mL of a non-deuterated solvent (e.g., Methanol).^{[5][6]}
- Parameters:
 - Pulse Program: Standard deuterium pulse sequence
 - Number of Scans: 128 or more (due to lower sensitivity)
 - Relaxation Delay: 1.0 s
 - Temperature: 25 °C
- Analysis: The spectrum should show signals corresponding to the chemical shifts of the deuterated positions, confirming the location of the deuterium labels.^[7]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to obtain a vibrational fingerprint of the molecule, confirming the presence of key functional groups.

Instrumentation:

- FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

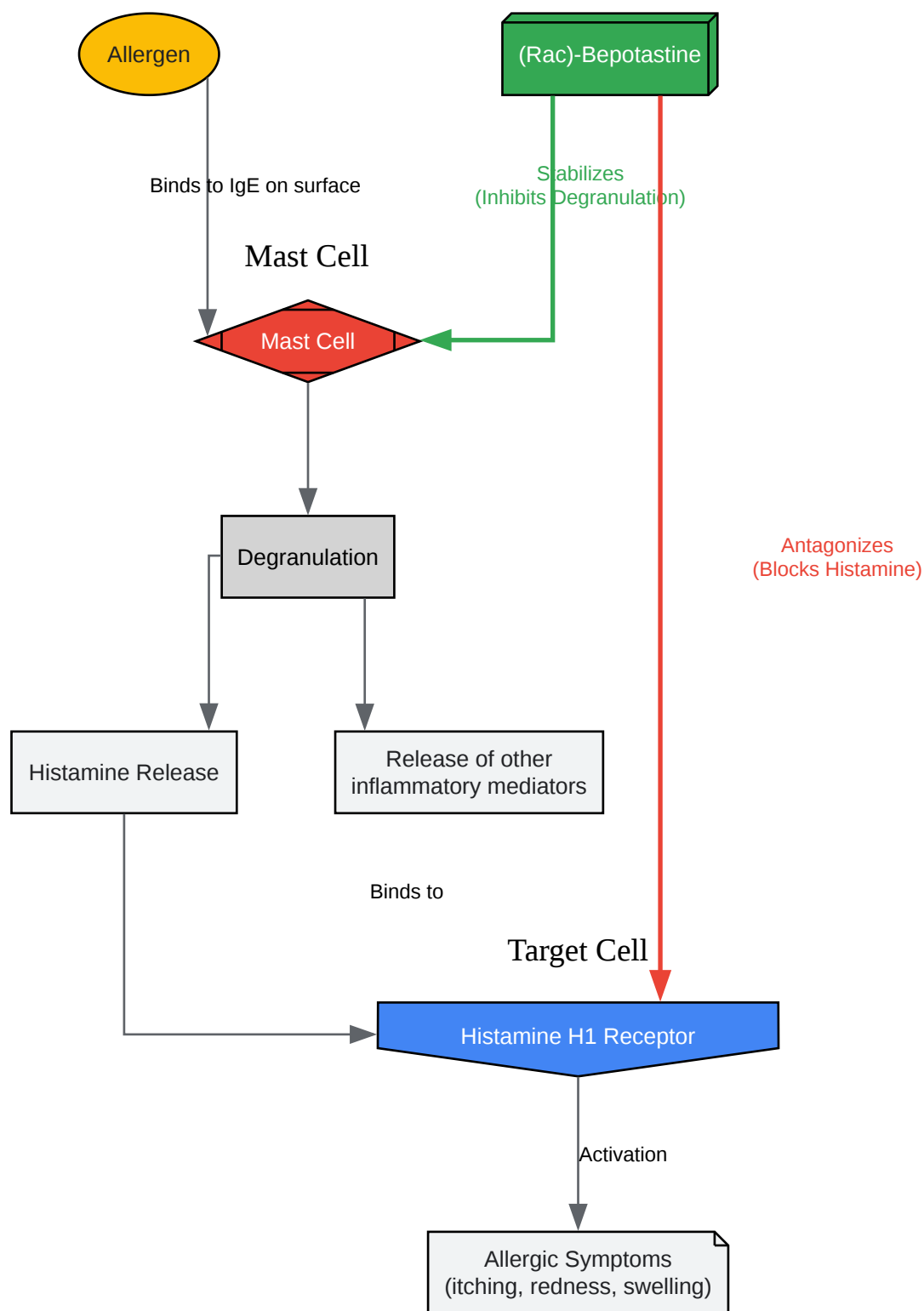
Protocol:

- Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.
- Parameters:
 - Spectral Range: 4000 - 400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of Scans: 16

- Analysis: The resulting spectrum is compared to a reference spectrum of a known standard. Key vibrational bands for the piperidine, pyridine, and carboxylic acid functional groups are identified.

Bepotastine Signaling Pathway

Bepotastine exerts its therapeutic effects through a multi-faceted mechanism of action. It is a selective antagonist of the histamine H1 receptor, a mast cell stabilizer, and it suppresses the migration of eosinophils into inflamed tissues.[8] This signaling pathway is crucial for its anti-allergic and anti-inflammatory properties.[8]



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Mechanism of Action of Bepotastine

This technical guide provides a framework for understanding the critical quality attributes of **(Rac)-Bepotastine-d6** as presented in a Certificate of Analysis. The detailed experimental protocols and an understanding of the compound's mechanism of action are essential for its proper application in a research and development setting.

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